molecular formula C12H10Cl2F3NO B1295118 N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 61219-95-2

N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B1295118
CAS No.: 61219-95-2
M. Wt: 312.11 g/mol
InChI Key: WWINJKYFUBEFBE-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide delineates the compound’s structural features with precision. The name derives from:

  • Acetamide backbone : A 2-carbon chain with a terminal amide group.
  • 2,2-dichloro substitution : Two chlorine atoms on the α-carbon of the acetamide.
  • N-Allyl group : A propenyl substituent (-CH₂CH=CH₂) attached to the amide nitrogen.
  • N-(3-(trifluoromethyl)phenyl) : A phenyl ring substituted with a trifluoromethyl (-CF₃) group at the para position, bonded to the amide nitrogen.

The molecular formula C₁₂H₁₀Cl₂F₃NO (molecular weight: 312.11 g/mol) reflects these substituents. A breakdown of atomic composition reveals:

Element Quantity Role in Structure
Carbon 12 Backbone and aromatic ring
Hydrogen 10 Saturation of bonds
Chlorine 2 Electron-withdrawing substituents
Fluorine 3 Trifluoromethyl group
Nitrogen 1 Amide functional group
Oxygen 1 Carbonyl oxygen

This nomenclature distinguishes it from simpler acetamides by specifying the dual nitrogen-bound substituents and halogenation pattern.

Atomic Connectivity and Functional Group Identification

The compound’s structure comprises four distinct functional regions (Figure 1):

  • Dichloroacetamide core : The α-carbon bears two chlorine atoms, creating a geminal dichloro configuration that enhances electrophilicity.
  • N-Allyl group : Introduces steric bulk and potential sites for π-orbital conjugation with the amide.
  • 3-(Trifluoromethyl)phenyl ring : Aromatic system with a strong electron-withdrawing -CF₃ group, influencing electronic distribution.
  • Amide linkage : The -N(C=O)- group adopts partial double-bond character, restricting rotation and defining planar geometry.

Key bond lengths and angles (derived from crystallographic analogs):

Bond/Angle Value (Å/°) Significance
C=O 1.23 Å Typical for amides
C-Cl 1.76–1.79 Å Polar covalent bonds
N-C(allyl) 1.45 Å Single-bond character
C-N-C(phenyl) 120° Trigonal planar geometry
Dihedral (amide plane vs. phenyl) 85–90° Orthogonal alignment minimizes steric clash

Three-Dimensional Conformational Analysis

The compound exhibits a cis-conformational preference at the amide nitrogen, driven by:

  • Allylic strain : The allyl group’s π-system repels the phenyl ring’s electron density, favoring a perpendicular arrangement.
  • N-Alkylation effects : N-substitution disrupts resonance between the amide and phenyl ring, locking the conformation.
  • Steric hindrance : The trifluoromethyl group’s bulk forces the phenyl ring orthogonal to the amide plane (Figure 2).

Rotational barriers about the N-C(phenyl) bond were computationally estimated at 12–15 kcal/mol using density functional theory (DFT). This high barrier prevents free rotation at room temperature, stabilizing the cis conformation. Comparative studies with N-H analogs (e.g., 2-chloro-N-(3-(trifluoromethyl)phenyl)acetamide) show trans-dominant geometries, highlighting alkylation’s conformational impact.

Comparative Structural Analysis with Related Acetamide Derivatives

Structural variations among dichloroacetamides significantly alter physicochemical properties (Table 1):

Compound Name Molecular Formula Key Substituents Conformational Preference
This compound C₁₂H₁₀Cl₂F₃NO Allyl, -CF₃, dichloro Cis (orthogonal phenyl)
2-Chloro-N-(3-(trifluoromethyl)phenyl)acetamide C₉H₇ClF₃NO -CF₃, monochloro Trans (coplanar phenyl)
N-Benzyl-2,2-dichloro-N-prop-2-enylacetamide C₁₂H₁₃Cl₂NO Benzyl, allyl, dichloro Cis (steric-driven)
2,2-Dichloro-N-[3-(trifluoromethyl)phenyl]acetamide C₉H₆Cl₂F₃NO -CF₃, dichloro, N-H Trans (resonance-stabilized)

Key observations :

  • Electron-withdrawing groups (-CF₃, -Cl) increase amide planarity but reduce rotational freedom.
  • N-Alkylation universally induces cis conformations due to steric and electronic factors.
  • Geminal dichloro substitution enhances electrophilicity at the α-carbon compared to mono-chloro analogs.

Properties

IUPAC Name

2,2-dichloro-N-prop-2-enyl-N-[3-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H10Cl2F3NO/c1-2-6-18(11(19)10(13)14)9-5-3-4-8(7-9)12(15,16)17/h2-5,7,10H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWINJKYFUBEFBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(C1=CC=CC(=C1)C(F)(F)F)C(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10210138
Record name N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide
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Molecular Weight

312.11 g/mol
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CAS No.

61219-95-2
Record name 2,2-Dichloro-N-2-propen-1-yl-N-[3-(trifluoromethyl)phenyl]acetamide
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Record name N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide
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Record name N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide
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Record name N-allyl-2,2-dichloro-N-[3-(trifluoromethyl)phenyl]acetamide
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Preparation Methods

Synthesis Overview

  • Starting Materials : The main starting materials include 3-(trifluoromethyl)aniline and 2,2-dichloroacetyl chloride.

  • Reagents and Catalysts : Cuprous chloride and 2,2'-bipyridyl are commonly used as catalysts in the reaction process.

Reaction Conditions

The preparation generally follows these steps:

  • Formation of Dichloroacetamide :

    • The reaction begins with the treatment of 3-(trifluoromethyl)aniline with 2,2-dichloroacetyl chloride in a suitable solvent such as dichloroethane.
    • This reaction is typically carried out at elevated temperatures (around 80°C) for several hours to ensure complete conversion.
  • Allylation Reaction :

    • Following the formation of the dichloroacetamide intermediate, an allylation step is performed to introduce the allyl group.
    • This may involve the use of allylic halides or other allylation reagents under specific catalytic conditions.

Yield and Purification

  • The final product is purified using techniques such as column chromatography or recrystallization to achieve a high degree of purity.
  • Typical yields for this compound can vary but are often reported in the range of 60% to 80%, depending on the specific conditions employed.

In industrial settings, the synthesis of N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide is adapted for larger scale production. This often involves:

  • Continuous Flow Reactors : These systems allow for more efficient mixing and heat transfer, improving reaction rates and yields.

  • Automated Systems : Automation enhances reproducibility and safety in handling hazardous materials.

Scale-Up Considerations

When scaling up from laboratory to industrial production, factors such as reaction time, temperature control, and solvent recovery become critical to maintain product quality and minimize waste.

This compound can undergo various chemical reactions due to its functional groups:

Types of Reactions

  • Substitution Reactions : The compound can participate in nucleophilic substitutions due to the presence of the dichloroacetamide group.

  • Oxidation and Reduction : It can be oxidized or reduced under specific conditions using suitable reagents like potassium permanganate or lithium aluminum hydride.

Common Reagents and Conditions

Reaction Type Common Reagents Typical Conditions
Nucleophilic Substitution Amines or thiols Polar solvents (e.g., DMSO)
Oxidation Potassium permanganate Acidic or neutral conditions
Reduction Lithium aluminum hydride Anhydrous conditions

Mechanism of Action

The mechanism by which N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins or enzymes. The dichloroacetamide group can form hydrogen bonds with target molecules, influencing their activity.

Comparison with Similar Compounds

Physicochemical Properties :

  • Density: 1.382 g/cm³
  • Boiling Point: 329.2°C
  • Vapor Pressure: 0.000181 mmHg at 25°C
  • Melting Point: 152.9°C .

Comparison with Structurally Similar Compounds

Chloroacetamide Herbicides (e.g., Alachlor, Pretilachlor)

Structural Similarities :

  • Core acetamide group.
  • Chlorine substituents.

Key Differences :

Compound Molecular Formula Substituents Applications
Target Compound C₁₂H₁₀Cl₂F₃NO Allyl, 3-(trifluoromethyl)phenyl Research-stage
Alachlor (CAS: 15972-60-8) C₁₄H₂₀ClNO₂ Methoxymethyl, 2,6-diethylphenyl Herbicide
Pretilachlor (CAS: 51218-49-6) C₁₇H₂₆ClNO₂ Propoxyethyl, 2,6-diethylphenyl Herbicide

Physicochemical Comparison :

  • Boiling Point : The target compound’s higher boiling point (329.2°C ) vs. alachlor’s decomposition at ~100°C indicates superior thermal stability due to the trifluoromethyl group .

Functional Implications :

  • The trifluoromethyl group in the target compound increases lipophilicity (logP), which may enhance membrane permeability in biological systems .
  • Alachlor’s methoxymethyl group improves soil mobility, a trait less pronounced in the target compound due to its bulkier substituents .

N-Substituted 2-Arylacetamides

Examples :

  • 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (CAS: N/A) .
  • (E)-N-(2-(3-fluorostyryl)phenyl)acetamide (CAS: N/A) .

Structural Comparison :

Compound Aromatic Ring Nitrogen Substituent Halogenation
Target Compound 3-(Trifluoromethyl)phenyl Allyl 2,2-dichloro
2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide 2,6-Dichlorophenyl Thiazolyl None on acetamide
(E)-N-(2-(3-fluorostyryl)phenyl)acetamide 3-Fluorostyryl None Fluorine on styryl

Crystallographic Insights :

  • The target compound’s dichloroacetamide group may form intermolecular hydrogen bonds similar to 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide , which exhibits N–H⋯N bonds stabilizing its crystal lattice .

Trifluoromethylphenyl Derivatives

Example : N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide (CAS: N/A) .

Comparison :

Feature Target Compound N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide
Substituents 3-Trifluoromethyl, allyl 4-Chloro-2-trifluoromethyl
Molecular Weight 312.11 ~260 (estimated)
Halogenation 2,2-dichloro None on acetamide

Functional Impact :

  • The target’s dichloroacetamide group may enhance electrophilicity, increasing reactivity in nucleophilic substitution reactions compared to the non-halogenated analog .

Biological Activity

N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide is a synthetic organic compound with the molecular formula C12H10Cl2F3NOC_{12}H_{10}Cl_{2}F_{3}NO and a molecular weight of approximately 312.12 g/mol. This compound has garnered attention due to its potential applications in pharmaceutical research and organic synthesis, primarily attributed to its unique chemical structure, which includes an allyl group, a dichloroacetamide moiety, and a trifluoromethyl-substituted phenyl ring.

Chemical Structure and Properties

The structural characteristics of this compound contribute significantly to its biological activity:

  • Allyl Group : Enhances reactivity and facilitates various chemical transformations.
  • Dichloroacetamide Moiety : Imparts stability and allows for hydrogen bonding interactions with biological targets.
  • Trifluoromethyl Group : Increases lipophilicity, aiding in membrane penetration and interaction with hydrophobic regions of proteins.

Antimicrobial Potential

This compound has been investigated for its antimicrobial properties. Although specific data on its efficacy against various pathogens is scarce, compounds with similar structures have demonstrated significant antibacterial activity.

  • Antibacterial Activity : Compounds related to this compound have shown effectiveness against Gram-positive bacteria, indicating potential as a broad-spectrum antimicrobial agent.

Case Studies

  • Antibacterial Screening : A study examining related compounds revealed that some exhibited minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus species, suggesting that this compound may possess similar properties .
  • Biofilm Inhibition : Research on similar compounds indicated moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential for this compound in combating biofilm-associated infections .

Applications in Pharmaceutical Research

This compound serves as an important intermediate in organic synthesis and has potential applications in drug development due to its unique structural features. Its ability to act as a building block for more complex molecules makes it valuable in creating new therapeutic agents.

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics comparing this compound with structurally similar compounds:

Compound NameMolecular FormulaMolecular WeightNotable Features
This compoundC₁₂H₁₀Cl₂F₃NO312.12 g/molUnique combination of allyl, dichloroacetamide, and trifluoromethyl groups
2,2-Dichloro-N-prop-2-enyl-N-[3-(trifluoromethyl)phenyl]acetamideC₁₂H₁₀Cl₂F₃NO312.12 g/molSimilar structure but lacks specific reactivity features
3-Trifluoromethyl phenyl acetamidesVariesVariesCommon use in pharmaceutical applications but less stability

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Allyl-2,2-dichloro-N-(3-(trifluoromethyl)phenyl)acetamide, and how can reaction conditions be optimized for higher yields?

  • Methodology : The synthesis typically involves multi-step reactions starting with substituted anilines or acyl chlorides. For example, a related compound, 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide, was synthesized by reacting diphenylacetyl chloride with 3-chloro-4-fluoroaniline in dichloromethane under controlled temperatures (273 K) with triethylamine as a base . Critical parameters include:

  • Temperature control : Low temperatures minimize side reactions.
  • Reagent stoichiometry : Equimolar ratios of acyl chloride and aniline derivatives.
  • Workup : Extraction with dichloromethane and washing with NaHCO₃ to remove acidic impurities.
    • Optimization : Adjusting solvent polarity (e.g., toluene for crystallization) and reaction time (3–5 hours) can improve yields .

Q. Which spectroscopic techniques are essential for structural confirmation, and how are spectral data interpreted?

  • Key Techniques :

  • NMR : ¹H and ¹³C NMR identify protons and carbons adjacent to electron-withdrawing groups (e.g., trifluoromethyl, dichloroacetamide). For example, the trifluoromethyl group shows a distinct ¹⁹F NMR signal near -60 ppm .
  • IR : Strong absorption bands at ~1650 cm⁻¹ (amide C=O stretch) and ~750 cm⁻¹ (C-Cl stretch) confirm functional groups .
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) align with the molecular formula (C₁₂H₁₀Cl₂F₃NO; exact mass 316.01 g/mol) .

Q. How is the molecular geometry of this compound determined, and what structural features influence its reactivity?

  • Crystallography : Single-crystal X-ray diffraction reveals dihedral angles between aromatic rings and the acetamide group. For example, in a related compound, the dihedral angle between the acetamide group and the trifluoromethyl-substituted phenyl ring was 81.9°, indicating steric hindrance .
  • Reactivity Drivers :

  • Electron-withdrawing groups (Cl, CF₃) increase electrophilicity at the acetamide carbonyl.
  • Allyl group : Participates in radical or nucleophilic reactions due to unsaturated bonds .

Advanced Research Questions

Q. How are hydrogen-bonding networks and intermolecular interactions analyzed in the crystal lattice?

  • Methodology : X-ray crystallography combined with Hirshfeld surface analysis identifies N–H···O and C–H···O interactions. For example, N–H···O hydrogen bonds in N-(3-chloro-4-fluorophenyl)acetamide derivatives form infinite chains along the crystallographic axis, stabilizing the lattice . Weak interactions (e.g., C–H···Cl) are quantified using distance-angle heatmaps .

Q. What computational approaches are used to predict reaction pathways for synthesizing derivatives?

  • Quantum Chemical Calculations : Density Functional Theory (DFT) optimizes transition states and intermediates. For instance, reaction path searches for similar acetamides use B3LYP/6-31G(d) to model cyclization steps with POCl₃ .
  • Machine Learning : Data from analogous reactions (e.g., substituent effects on yields) train models to predict optimal conditions (solvent, catalyst) for new derivatives .

Q. How can contradictions between spectroscopic data and crystallographic results be resolved?

  • Case Study : If NMR suggests a planar amide group, but crystallography shows a twisted conformation:

Dynamic Effects : Variable-temperature NMR assesses conformational flexibility (e.g., coalescence of signals).

Theoretical Validation : Compare DFT-calculated dihedral angles with crystallographic data .

Complementary Techniques : Pair solid-state IR (for crystal packing) with solution-state spectroscopy .

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